![molecular formula C8H5ClN2O B1423412 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167055-43-7](/img/structure/B1423412.png)

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Overview

Description

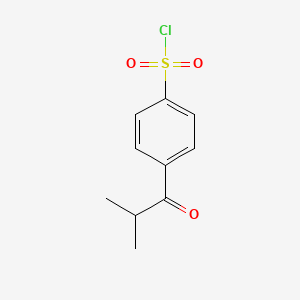

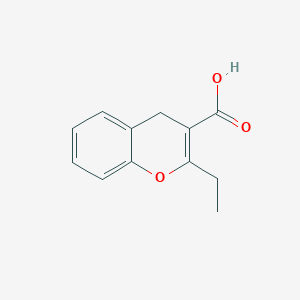

“7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system .

Molecular Structure Analysis

The molecular structure of “7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 . The storage temperature should be at room temperature, in a dark place, and sealed in dry .Scientific Research Applications

Kinase Inhibition

7-Chloro-6-azaindole-3-carboxylaldehyde: has been identified as a key scaffold in the design of kinase inhibitors . Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, researchers can interfere with the signaling pathways that contribute to disease progression.

Anticancer Immunomodulation

This compound serves as a reactant for the synthesis of pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators . These compounds can modulate the immune system to recognize and destroy cancer cells more effectively.

Neurodegenerative Disease Research

It is used in the preparation of inhibitors of BACE-1 activity . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibiting BACE-1 activity is a therapeutic strategy to reduce beta-amyloid levels and slow the progression of Alzheimer’s.

Prostate Cancer Therapy

The compound is a precursor for the development of prostate cancer invasion and migration inhibitors . These inhibitors can potentially prevent the spread of prostate cancer cells, thereby limiting the progression of the disease.

Cell Cycle Regulation

Researchers use 7-Chloro-6-azaindole-3-carboxylaldehyde to create inhibitors of CDK2 kinase . CDK2 is critical for cell cycle regulation, and its inhibition can halt the proliferation of cancer cells.

Antidiabetic Applications

Studies have shown that derivatives of this compound may be effective in reducing blood glucose levels, offering potential applications in the treatment of diabetes and related metabolic disorders .

Cardiovascular Disease Management

Due to its role in blood glucose management, this compound could also be beneficial in the prevention and treatment of cardiovascular diseases associated with diabetes, such as hypertension and hyperlipidemia .

Oncology Research

The compound is instrumental in synthesizing inhibitors of oncogenic B-Raf kinase, which has potent antimelanoma activity . Targeting B-Raf kinase is a promising approach in melanoma treatment strategies.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Mode of Action

It has been used in the suzuki–miyaura cross-coupling reaction , which suggests that it may interact with its targets through a similar mechanism. This involves the formation of highly stable monoligated catalytic species, facilitating the coupling reaction .

Biochemical Pathways

It is known that similar compounds have been used in the prevention and treatment of disorders involving elevated plasma blood glucose , suggesting that they may affect pathways related to glucose metabolism.

Pharmacokinetics

Its molecular weight (15258 g/mol) and LogP value (183) suggest that it may have good bioavailability .

Result of Action

Similar compounds have shown potential as anti-inflammatory agents, thrombin inhibitors, and kinase inhibitors .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Safety and Hazards

properties

IUPAC Name |

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEFBOMMWQHIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CN2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)

![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)

![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)

![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)

![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)

![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)